ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a triazole-pyrimidine hybrid structure.
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in various biological processes including inflammation, immunity, differentiation, cell growth, tumorigenesis, and apoptosis .
Mode of Action
The compound interacts with its targets through molecular docking , which is a method used to predict the orientation of one molecule to a second when bound to each other to form a stable complex . The molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway and the endoplasmic reticulum (ER) stress pathway . The NF-kB pathway plays a key role in regulating the immune response to infection. Incorrect regulation of NF-kB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development . The ER stress pathway is involved in protein folding and handles misfolded proteins. Disruptions in this pathway can lead to diseases such as neurodegeneration, diabetes, and cancer .
Pharmacokinetics
It’s worth noting that the compound’s ability to form hydrogen bonds with different targets can lead to the improvement of its pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reduced expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazole-Pyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazole and pyrimidine rings. Reagents such as hydrazine and formamide are often used under reflux conditions.
Azetidine Ring Formation: The azetidine ring is introduced via a cyclization reaction, often using azetidine-3-carboxylic acid derivatives.
Coupling with Piperazine: The final step involves coupling the azetidine intermediate with piperazine-1-carboxylate under conditions that may include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and pyrimidine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the azetidine ring using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or acyl groups at the piperazine ring.
Scientific Research Applications
Ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazine-1-carboxylate has several notable applications in scientific research:
Neuroprotection: It has been studied for its potential to protect neuronal cells from damage, making it a candidate for treating neurodegenerative diseases.
Anti-inflammatory: The compound exhibits anti-inflammatory properties, which could be useful in treating conditions like arthritis and other inflammatory diseases.
Anticancer: Preliminary studies suggest that it may have cytotoxic effects against certain cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: Other compounds in this class also exhibit neuroprotective and anti-inflammatory properties.
Indole Derivatives: These compounds share some biological activities, such as anticancer and antiviral properties.
Uniqueness
Ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazine-1-carboxylate is unique due to its specific hybrid structure, which combines the beneficial properties of triazole and pyrimidine rings with the flexibility of the azetidine and piperazine moieties. This structural combination enhances its ability to interact with multiple biological targets, making it a versatile compound for various therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8O3/c1-2-28-17(27)23-5-3-22(4-6-23)16(26)13-8-24(9-13)14-7-15(20-11-19-14)25-12-18-10-21-25/h7,10-13H,2-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMJDYKEMAFKPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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